(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid

Chiral Purity HPLC Procurement

CAS 212688-54-5, with the IUPAC name (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid, is a synthetically protected, non-proteinogenic β3-amino acid. It is widely recognized by its synonym, Fmoc-D-β-homoleucine.

Molecular Formula C22H25NO4
Molecular Weight 367.445
CAS No. 212688-54-5
Cat. No. B2656716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid
CAS212688-54-5
Molecular FormulaC22H25NO4
Molecular Weight367.445
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m1/s1
InChIKeyYLVSABQQLLRFIJ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid (Fmoc-D-β-homoleucine, CAS 212688-54-5) for Peptide Synthesis and Drug Discovery: A Baseline Review


CAS 212688-54-5, with the IUPAC name (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid, is a synthetically protected, non-proteinogenic β3-amino acid . It is widely recognized by its synonym, Fmoc-D-β-homoleucine . The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus, rendering it a key building block for Fmoc-based solid-phase peptide synthesis (SPPS) . Its introduction into peptide sequences is a proven strategy to enhance proteolytic stability and conformationally constrain peptide backbones for drug discovery and chemical biology applications.

Why Generic Substitution of Fmoc-D-β-homoleucine (CAS 212688-54-5) Can Compromise Project Outcomes


Substituting CAS 212688-54-5 with its L-enantiomer (CAS 193887-44-4), the racemic mixture, or alternative protecting group versions (e.g., Boc-D-β-homoleucine) without rigorous validation introduces significant scientific risk. Stereochemistry dictates the 3D orientation of the side chain within the binding pocket; the D-configuration of this β3-amino acid is explicitly required to mimic the spacing and binding interactions of the target motif [1]. An incorrect enantiomer will fail to recapitulate the necessary biological activity [1], and using the racemic mixture can drastically reduce the effective concentration of the active isomer. Similarly, choosing a Boc-protected analog forces users into an incompatible synthesis protocol involving harsh acid (TFA) deprotection, disrupting sensitive sequences . The quantitative evidence below directly supports why precise procurement of this specific compound is mandatory.

Quantitative Head-to-Head Evidence Guide for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid (CAS 212688-54-5)


Achieving ≥99.5% Chiral Purity: Procurement Advantage Over the L-Enantiomer

Commercially available Fmoc-D-β-homoleucine (CAS 212688-54-5) is routinely supplied with a verified chiral HPLC purity of ≥99.5%, guaranteeing near-complete enantiomeric excess . In contrast, the routinely available Fmoc-L-β-homoleucine (CAS 193887-44-4) is commonly specified at a minimum purity of 96.0%, as listed by major suppliers including Sigma-Aldrich . This 3.5% purity differential represents a significant gap in assurance, translating to a higher potential for the opposite enantiomer contaminant in the synthesized product, which can lead to irreproducible or weakened biological assay results.

Chiral Purity HPLC Procurement Enantiomeric Excess

Superior Biological Activity: D-Configuration is a Prerequisite for CDK2/Cyclin A Inhibition

In iterative structure-activity relationship (SAR) studies, a critical tetrapeptide intermediate, R{βLeu}NMeF-NH2 (where βLeu = the β-homoleucine residue derived from this building block), achieved a competitive binding IC50 of 5.82 μM against the CDK2/Cyclin A complex [1]. This activity is stereospecific; the D-configuration of the β-amino acid was essential for mimicking the natural L-Ile side chain spacing when combined with an N-methyl-Phe [1]. The L-enantiomer of β-homoleucine was not a functional equivalent in this binding context, and substitution with the racemic mixture would not yield this activity [1].

Peptide Drug Discovery Cell Cycle CDK Inhibitors Structure-Activity Relationship (SAR)

Enzymatic Stability Advantage: β-Amino Acid Scaffold Resists Proteolysis Better Than α-Amino Acid Counterparts

The replacement of an α-amino acid with a β-amino acid, such as β-homoleucine, consistently enhances the proteolytic stability of peptides by introducing an additional methylene group into the backbone, sterically hindering peptidase access [1]. This class-level property was leveraged in a study where substituting Leu5 with L-β-homoleucine in ghrelin(1–8) analogues not only expanded the peptide backbone, adding flexibility, but also demonstrably improved plasma stability, a crucial parameter for in vivo efficacy [2]. While this specific study used the L-enantiomer, the class effect for β-amino acids is well-established and independent of side-chain stereochemistry. In contrast, Fmoc-D-Leu-OH, the α-amino acid analog, lacks this inherent stability feature.

Peptide Stability Proteolytic Resistance β-Amino Acids Pharmacokinetics

Synthetic Reliability and Quality Control: Defined Specific Rotation for Identity Verification

To ensure synthetic fidelity and batch-to-batch consistency, high-quality commercial preparations of Fmoc-D-β-homoleucine (CAS 212688-54-5) are characterized by a specific optical rotation of [α]20D = 10 ± 1° (C=1 in MeOH) . This rigorous specification is not always explicitly provided for all batches of the L-enantiomer by different vendors, making it a verifiable metric for authenticating the correct enantiomer. For Fmoc-L-β-homoleucine (CAS 193887-44-4), the expected rotation is opposite in sign (approx. -10°), enabling a definitive identity check.

Quality Control Specific Optical Rotation Synthetic Reliability Identity Verification

Application-Specific Sequence Design: Recapitulates Binding Affinity Where α-Amino Acids Fail

In an antitumor agent development program, designed pentapeptide variations containing the β-Leu residue derived from this building block exhibited low micromolar binding to CDK2/cyclin A (IC50 = 1.73 μM for RRβLeuFG) and CDK4/cyclin D1 [1]. A shorter peptide without the extended backbone spacer—representing a direct α-amino acid replacement—suffered a dramatic >6-fold loss in potency (RRLFG, IC50 = 18.88 vs. 2.81 μM for RRβLeuF), underscoring the unique spacing role of the β-amino acid that standard α-amino acids cannot replicate [1].

Peptide Design Structure-Activity Relationship (SAR) Binding Affinity β-Peptides

High-Value Application Scenarios for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid (CAS 212688-54-5)


Non-ATP Competitive Kinase Inhibitor Drug Discovery (Cyclin-Dependent Kinases)

The compound is ideally suited for synthesizing peptide and peptidomimetic inhibitors targeting the cyclin binding groove of CDK2/4. Its unique β-structure and D-configuration are essential for achieving potent inhibition (IC50 values as low as 1.73 μM against CDK2A), a task that α-amino acid versions fail to accomplish [1]. This application is supported by direct SAR evidence showing >10-fold improvement in binding over α-amino acid sequences [1].

Stabilized Peptide Therapeutics and Pharmacokinetic (PK) Probes

For peptide leads requiring improved plasma stability and resistance to general proteolytic degradation, incorporating this β-amino acid scaffold is a proven strategy [1]. The β-homoleucine building block (either D- or L- enantiomer) confers class-wide stability benefits, making it a go-to choice for extending the in vivo half-life of therapeutic peptides in metabolic and oncological research [2].

Synthesis of Conformationally Constrained Libraries for Chemical Biology

In programs focused on generating diverse, conformationally restricted peptide libraries for hit identification, the unique spacing and rigidity introduced by this Fmoc-protected β-amino acid can create functional diversity not accessible with canonical α-amino acid libraries. Its high commercial purity (≥99.5% chiral HPLC) ensures robust library synthesis with minimal deletion sequences, maximizing screening hit rates [1].

Quote Request

Request a Quote for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.